3-amino-N-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide
Overview
Description
3-amino-N-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the thienopyridine family, which is known for its diverse biological activities and pharmacological properties. In
Scientific Research Applications
3-amino-N-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide has been extensively studied for its potential applications in the field of medicine. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, the compound has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. The compound has also been studied for its potential neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of 3-amino-N-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide is not fully understood. However, studies have suggested that the compound may act through multiple pathways, including inhibition of protein kinases and modulation of the immune system. The compound has been shown to inhibit the activity of several protein kinases, including Akt and ERK, which are involved in cell growth and survival. Additionally, the compound has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of several enzymes, including protein kinases and phosphatases. Additionally, the compound has been shown to modulate the expression of several genes involved in cell growth and survival. The compound has also been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-amino-N-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide is its high purity and yield, which makes it suitable for scientific research applications. Additionally, the compound has shown promising results in the treatment of various diseases, making it a potential candidate for drug development. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which could make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 3-amino-N-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide. One direction is the further characterization of the compound's mechanism of action, which could provide insights into its potential applications in the treatment of various diseases. Another direction is the development of more soluble analogs of the compound, which could improve its bioavailability and efficacy in vivo. Additionally, the compound could be studied in combination with other drugs to determine its potential synergistic effects. Finally, the compound could be studied in animal models to determine its safety and efficacy in vivo.
Properties
IUPAC Name |
3-amino-N-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-9-4-6-10(7-5-9)18-14(19)13-12(16)11-3-2-8-17-15(11)20-13/h2-8H,16H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQPDHOMJNOWLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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